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molecular formula C16H11NO3S B1243392 3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one

3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one

Cat. No. B1243392
M. Wt: 297.3 g/mol
InChI Key: IXGRUAKWRHZSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071945

Procedure details

A solution of 0.6 mmol of the compound of Example 3 and an excess of aluminium chloride in chloroform is stirred at 50° C. for 30 minutes. After concentration under reduced pressure, the residue is stirred in water for 30 minutes to yield red crystals. After filtration, chromatography on silica gel (chloroform) allows the expected product to be isolated.
Name
compound
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:11]2[C:21]3[N:20]4[C:16](=[CH:17][CH:18]=[CH:19]4)[C:15](=[O:22])[C:14]=3[S:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:11]2[C:21]3[N:20]4[C:16](=[CH:17][CH:18]=[CH:19]4)[C:15](=[O:22])[C:14]=3[S:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3.4|

Inputs

Step One
Name
compound
Quantity
0.6 mmol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CSC=2C(C3=CC=CN3C21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred in water for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield red crystals
FILTRATION
Type
FILTRATION
Details
After filtration, chromatography on silica gel (chloroform)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=C(C=CC1OC)C1=CSC=2C(C3=CC=CN3C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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